molecular formula C12H10O3 B13006675 7-(Hydroxymethyl)-2-naphthoic acid

7-(Hydroxymethyl)-2-naphthoic acid

Cat. No.: B13006675
M. Wt: 202.21 g/mol
InChI Key: SHQRGPPDJKONMJ-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-2-naphthoic acid is an organic compound with a naphthalene ring structure substituted with a hydroxymethyl group at the 7th position and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-2-naphthoic acid typically involves the functionalization of a naphthalene derivative. One common method is the oxidation of 7-(Hydroxymethyl)-2-naphthaldehyde using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds as follows:

    Oxidation of 7-(Hydroxymethyl)-2-naphthaldehyde:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-2-naphthoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), sulfuric acid (H2SO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: 7-Carboxy-2-naphthoic acid

    Reduction: 7-(Hydroxymethyl)-2-naphthaldehyde, 7-(Hydroxymethyl)-2-naphthyl alcohol

    Substitution: Various substituted naphthoic acid derivatives

Scientific Research Applications

7-(Hydroxymethyl)-2-naphthoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-2-naphthoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthoic acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    7-Hydroxy-2-naphthoic acid: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different reactivity and applications.

    7-(Methoxymethyl)-2-naphthoic acid: Contains a methoxymethyl group, which may alter its chemical and biological properties.

Uniqueness

7-(Hydroxymethyl)-2-naphthoic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the naphthalene ring. This combination of functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

7-(hydroxymethyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O3/c13-7-8-1-2-9-3-4-10(12(14)15)6-11(9)5-8/h1-6,13H,7H2,(H,14,15)

InChI Key

SHQRGPPDJKONMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C(=O)O)CO

Origin of Product

United States

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